

WENZEL LH 65 Technical Support Center: Enhancing Measurement Repeatability

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Compound of Interest

Compound Name: LH65.3

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the repeatability of measurements performed on the WENZEL LH 65 Coordinate Measuring Machine (CMM).

Frequently Asked Questions (FAQs)

Q1: What is measurement repeatability on a CMM?

A1: Repeatability refers to the consistency of measurement results when the same feature on the same workpiece is measured multiple times under identical conditions.^[1] High repeatability is crucial for ensuring that your measurement process is stable and reliable.^{[1][2]}

Q2: How often should the WENZEL LH 65 be professionally calibrated?

A2: As a general rule, a full CMM calibration by a certified technician is recommended at least once a year, or every 2000 hours of operation.^[3] However, the frequency may need to be adjusted based on your usage, the environmental conditions, and your internal quality control requirements.^{[3][4]}

Q3: What are the primary sources of measurement error on a CMM?

A3: The main sources of error can be categorized into three groups: environmental factors (temperature, humidity, vibration), machine-related issues (calibration, mechanical wear), and operator/setup influences (probing strategy, workpiece clamping, cleanliness).^{[4][5]}

Q4: Can software updates impact the measurement repeatability of my WENZEL LH 65?

A4: Yes, software updates can improve CMM performance.^[4] They often include bug fixes, enhanced algorithms for feature calculation, and improved functionality, which can contribute to better accuracy and repeatability.^[4]

Q5: What is the significance of the granite construction of the WENZEL LH 65?

A5: The WENZEL LH series uses granite for its base plate, traverses, and quills.^[6]^[7] Granite has excellent thermal stability and vibration-damping properties, which are fundamental to the machine's inherent mechanical accuracy and long-term stability.^[8]^[9]

Troubleshooting Guides

This section addresses specific issues you may encounter that affect measurement repeatability.

Issue: My measurement results for the same feature are inconsistent.

Q1: Have you checked the probing system?

A1: Inconsistent results are often linked to the probing system.

- **Stylus Condition:** Inspect the stylus tip for dirt, debris, or wear.^[1]^[10] Microscopic build-up can distort every measurement.^[10] Clean the stylus tip with a suitable solvent and a lint-free cloth.
- **Probe Calibration:** Ensure the probe system has been recently and correctly calibrated. All errors generated during probe calibration will be added to the measurement.^[5] It is good practice to re-qualify styli regularly, especially if you have changed them or if there has been a significant environmental change.^[10]
- **Stylus Configuration:** Use the shortest possible stylus for the feature being measured to minimize deflection.^[10] Longer styli are more prone to bending, which can introduce errors.

Q2: Is the workpiece clean and properly fixtured?

A2: The condition and setup of the workpiece are critical.

- Cleanliness: Ensure the workpiece is free from oils, coolants, dust, and burrs.[10][11] These contaminants can interfere with the probe's contact and affect accuracy.[11]
- Fixturing: The workpiece must be securely clamped without being distorted.[12][13] Excessive clamping force can deform the part, leading to inconsistent measurements.[14] [15] A 3-2-1 clamping setup is a good practice to avoid distortion while ensuring stability.[12]

Q3: Are the environmental conditions in the lab stable?

A3: The CMM's performance is highly sensitive to its environment.

- Temperature: Temperature fluctuations are a major source of error.[4][5][11] Both the CMM and the workpiece can expand or contract with temperature changes.[4] Ensure the lab's temperature is stable and that the workpiece has acclimated to the ambient temperature for at least two hours before measurement.[1]
- Vibrations: Nearby machinery, foot traffic, or even sound waves can cause vibrations that lead to measurement errors.[11][16][17] The WENZEL LH 65 Premium and Premium-Select models feature active pneumatic vibration damping to mitigate these effects.[18][19]

Issue: I suspect thermal expansion is affecting my results.

Q1: How can I identify and mitigate thermal effects?

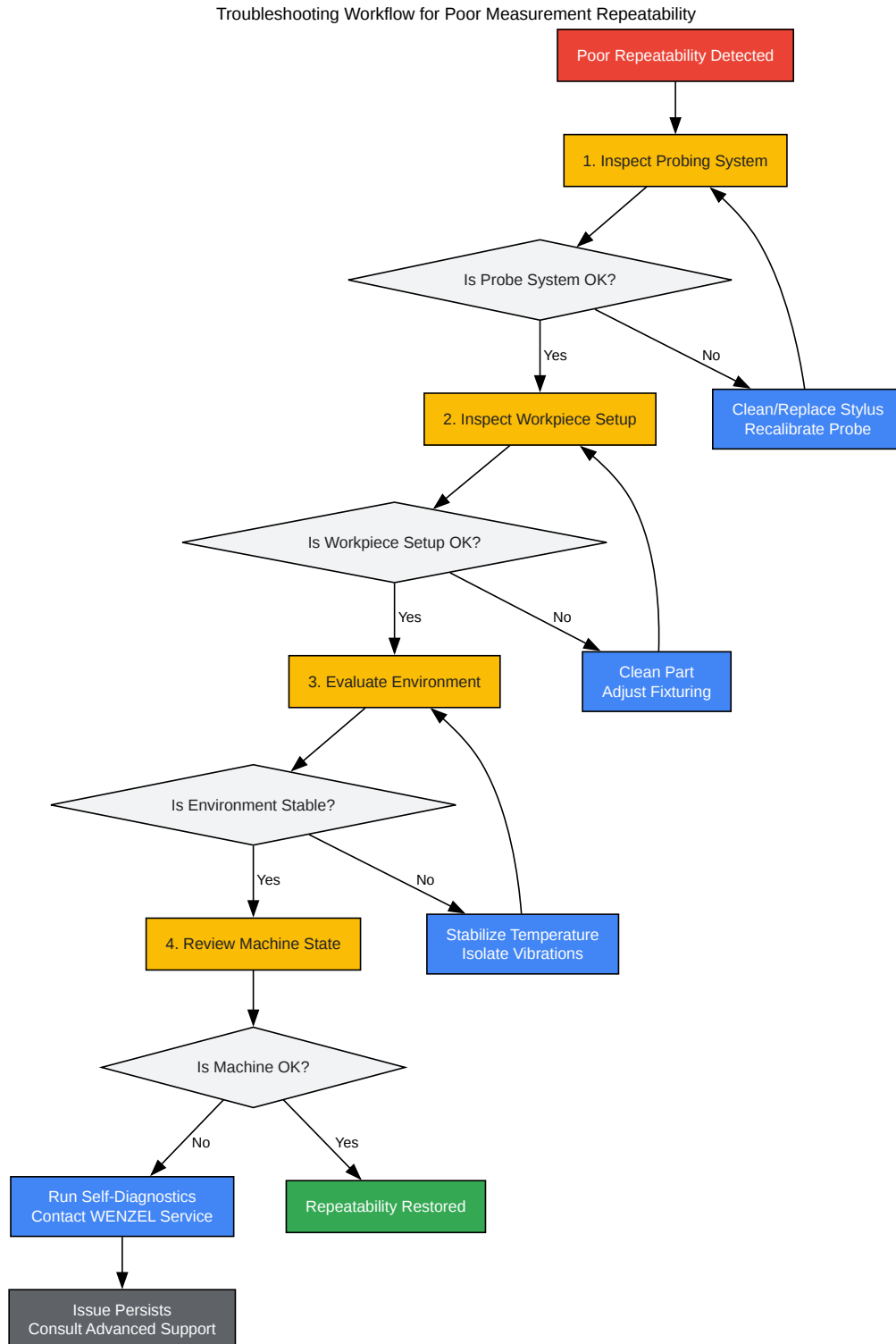
A1: Thermal effects can be complex, but there are clear steps to manage them.

- Monitoring: Continuously monitor the temperature in the measurement room. The WENZEL LH 65 Premium and Premium-Select models are equipped with automatic temperature compensation sensors on the machine axes and the workpiece to correct for thermal drift. [19][20]
- Acclimatization: Allow both the workpiece and any fixtures to thermally soak in the CMM room before measurement. The required time depends on the material and mass of the part. [1]
- Operator Influence: Avoid handling the workpiece with bare hands, as body heat can cause localized thermal expansion.[14]

- Environment Control: Do not place the CMM in direct sunlight or near heat sources like vents or large electronic equipment.[\[17\]](#)

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues with measurement repeatability.



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Caption: A step-by-step guide to troubleshooting inconsistent CMM measurements.

Experimental Protocols

The following protocols outline best practices for key procedures to ensure high measurement repeatability.

Protocol 1: Daily Pre-Measurement Checks

- **Visual Inspection:** Visually inspect the CMM for any signs of damage or contamination. Check that the guideways are clean.[\[21\]](#)
- **Air Supply:** Verify that the compressed air supply pressure is within the manufacturer's specified range (typically 6-10 bar).[\[18\]](#)
- **Probe System:** Check that the stylus is clean and securely mounted.
- **Environment:** Record the current room temperature and humidity.
- **Warm-up:** If the machine has been shut down, allow it to warm up by running a simple, non-measurement program to exercise the axes.
- **Reference Sphere:** Ensure the reference sphere is clean and securely mounted.[\[14\]](#)

Protocol 2: Probe Qualification and Calibration

- **Define Master Probe:** Designate one stylus position (e.g., A0B0) as the master probe. All other styli will be qualified relative to this master.
- **Cleanliness:** Thoroughly clean the reference sphere and the stylus tip(s) with an appropriate solvent (e.g., isopropyl alcohol) and a lint-free wipe.[\[22\]](#)
- **Initiate Calibration Routine:** Using the machine's software (e.g., WENZEL Metrosoft QUARTIS), start the probe calibration procedure.[\[23\]](#)
- **Manual Sphere Location:** Manually take a single touch point on the top of the reference sphere to define its approximate location for the automated routine.[\[22\]](#)
- **Automated Calibration:** The CMM will automatically measure multiple points on the reference sphere to calculate the stylus tip's diameter and center position.

- **Review Results:** After the routine is complete, review the calibration results. The standard deviation of the measurements should be within an acceptable tolerance (e.g., under 0.002 mm).[\[22\]](#)
- **Calibrate All Angles/Styli:** Repeat the automated calibration process for all other stylus angles and styli that will be used in the measurement program.

Protocol 3: Workpiece Preparation and Fixturing

- **Cleaning:** Clean the workpiece to remove all contaminants such as oils, dust, and machining debris.[\[10\]](#)
- **Thermal Acclimatization:** Place the workpiece on the CMM's granite table and allow it to acclimate to the room's temperature. The time required will vary based on the part's size and material.[\[1\]](#)
- **Fixture Selection:** Choose a fixturing system that holds the part securely without distorting it. [\[12\]](#)[\[13\]](#) Modular fixturing kits are often a good choice.[\[13\]](#)
- **Clamping Strategy:**
 - Apply minimal clamping force necessary to hold the part stable.[\[14\]](#)[\[15\]](#) Over-tightening can cause deformation.[\[15\]](#)
 - Ensure clamps do not obstruct access to the features that need to be measured.[\[24\]](#)
 - Use a repeatable clamping sequence if multiple parts are to be measured.[\[14\]](#)
- **Part Alignment:** Secure the part in a position that is well within the CMM's measuring volume, avoiding the extreme edges of the axes.[\[12\]](#)

Data Presentation: Factors Influencing Repeatability

While specific quantitative data depends heavily on the exact measurement task and environment, the following tables provide an illustrative summary of how various factors can influence measurement uncertainty.

Table 1: Illustrative Impact of Environmental Factors

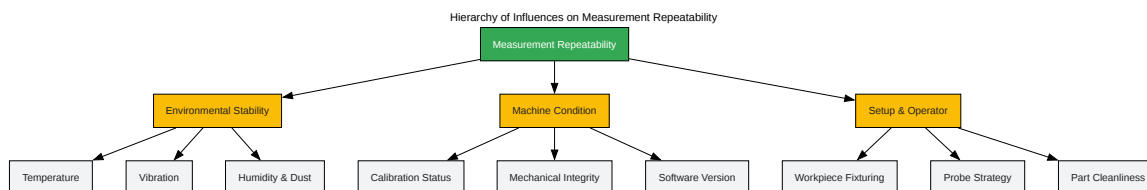
Factor	Typical Condition	Potential Impact on a 100mm Steel Part	Mitigation Strategy
Temperature Variation	± 2.0 °C from 20 °C	± 2.3 μm	Climate-controlled room, part acclimatization[1][2]
Vibration	Nearby stamping press	> 5 μm error, poor repeatability	Vibration isolation table, relocate CMM[4]
Humidity	> 60% Relative Humidity	Potential for corrosion, minor warping	Dehumidifier, environmental control[17][21]
Airborne Contaminants	Dusty environment	> 1 μm from debris on scales/part	Regular cleaning, positive pressure room[1][21]

Table 2: Illustrative Impact of Probing Strategy

Factor	Scenario A	Scenario B	Impact on Repeatability	Best Practice
Stylus Length	20 mm	50 mm	Longer styli increase deflection error	Use the shortest stylus possible [10]
Stylus Tip Diameter	1 mm	5 mm	Smaller tips are sensitive to surface roughness	Choose a larger tip for rougher surfaces [14]
Number of Probe Points	4 points on a circle	20 points on a circle	More points give a better definition of form	Use sufficient points to define the feature accurately
Probe Calibration	Calibrated daily	Calibrated monthly	Frequent calibration reduces drift error	Calibrate probes regularly, especially the master probe [5]

Mandatory Visualizations

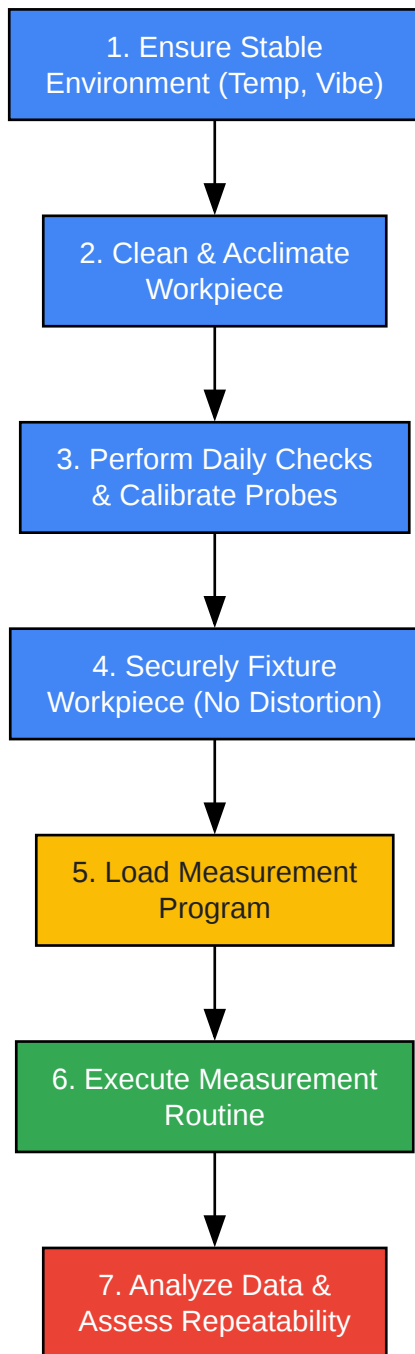
The diagrams below illustrate key concepts for improving measurement repeatability.



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Caption: Key factors impacting the final measurement repeatability.

High-Repeatability Measurement Workflow



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Caption: A sequential workflow for achieving high-repeatability measurements.

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